molecular formula C10H10N2O2 B043465 5-Benzylhydantoin CAS No. 3530-82-3

5-Benzylhydantoin

Cat. No. B043465
CAS RN: 3530-82-3
M. Wt: 190.2 g/mol
InChI Key: DBOMTIHROGSFTI-UHFFFAOYSA-N
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Description

5-Benzylhydantoin is a chemical compound with the molecular formula C10H10N2O2 . It is used in scientific research and development .


Synthesis Analysis

The synthesis of 5-Benzylhydantoin involves cyclizing the amino acids L-phenylalanine and L-tryptophan with potassium cyanate . Recent advances in the synthesis of hydantoins have led to the development of more sustainable and environmentally friendly procedures .


Molecular Structure Analysis

The molecular structure of 5-Benzylhydantoin consists of a hydantoin core with a benzyl group attached. The molecular weight of 5-Benzylhydantoin is 190.20 g/mol . The IUPAC name for this compound is 5-benzylimidazolidine-2,4-dione .


Chemical Reactions Analysis

5-Benzylhydantoin can undergo various chemical reactions. For instance, it can be hydrolyzed by d-hydantoinase, an enzyme that catalyzes the reversible hydrolysis of 5,6-dihydrouracil as well as alternative substrates like hydantoin and dihydrothymine .

Scientific Research Applications

C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2C10​H10​N2​O2​

and a CAS number of 3530-82-3 . Below, I’ve outlined six unique applications:

Radiopharmaceuticals and Imaging Agents

Isotope-labeled hydantoins, including 5-benzylhydantoin, have been used in metabolic studies, tissue distribution analysis, and pharmacokinetic investigations. These compounds can be labeled with radioisotopes (e.g., carbon-14, tritium) for positron emission tomography (PET) imaging or other diagnostic purposes .

Biocatalysis and Enzymatic Transformations

Enzymes such as d-hydantoinase can hydrolyze 5-benzylhydantoin and related derivatives. These biocatalysts find applications in green chemistry, chiral synthesis, and the production of optically active compounds .

Mechanism of Action

Target of Action

5-Benzylhydantoin primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a central role in signal transduction pathways, regulating cell division and differentiation .

Mode of Action

5-Benzylhydantoin interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This interaction prevents the autophosphorylation of EGFR, a crucial step in the activation of the receptor . By inhibiting EGFR, 5-Benzylhydantoin disrupts the signal transduction pathways regulated by this receptor, leading to changes in cellular processes such as cell division and differentiation .

Biochemical Pathways

The inhibition of EGFR by 5-Benzylhydantoin affects several downstream biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation .

Pharmacokinetics

It is known that the compound is a substrate-dependent enzyme, and its activity and stereoselectivity towards 5-monosubstituted hydantoins can vary significantly with the type of substrate and the source of the enzyme .

Result of Action

The inhibition of EGFR by 5-Benzylhydantoin leads to a decrease in cell proliferation, particularly in cells where EGFR is overexpressed or aberrantly activated, such as in certain types of cancer cells . In addition to its antiproliferative effects, 5-Benzylhydantoin also induces DNA damage in cells . This compound and other synthesized 5-benzylidene hydantoin derivatives increase p53 levels, suggesting a dual mechanism of action .

Action Environment

The activity of 5-Benzylhydantoin can be influenced by environmental factors such as pH and temperature . For instance, this drug has been found to work best in acidic environments (pH 4) and at high concentrations (1mM)

properties

IUPAC Name

5-benzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOMTIHROGSFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874065
Record name 5-BENZYL-2,4-IMIDAZOLIDIONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylhydantoin

CAS RN

3530-82-3
Record name 5-(Phenylmethyl)-2,4-imidazolidinedione
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Record name 5-Benzylhydantoin
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Record name 3530-82-3
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Record name 3530-82-3
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Record name 5-(phenylmethyl)imidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

190 g (1 mole) of 5-benzylidene-hydantoin are dissolved in 2 l of a N sodium hydroxide solution and 40 g of 5% palladium/charcoal catalyst are added. The mixture is hydrogenated at room temperature under atmospheric pressure and under shaking for 4 hours. The reaction mixture is worked up according to Example 6. Thus 150.2 g of the desired compound are obtained, yield 79%. Mp.: 187°-189° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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